![molecular formula C13H14N2O2S B2802771 N-(3-Aminophenyl)-1-phenylmethanesulfonamide CAS No. 926203-10-3](/img/structure/B2802771.png)
N-(3-Aminophenyl)-1-phenylmethanesulfonamide
Overview
Description
“N-(3-Aminophenyl)-1-phenylmethanesulfonamide” is a chemical compound used for research and development .
Molecular Structure Analysis
The molecular structure of “N-(3-Aminophenyl)-1-phenylmethanesulfonamide” is represented by the formula C7H10N2O2S .Chemical Reactions Analysis
In the collision-induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide, a rearrangement product ion was observed through nitrogen-oxygen (N–O) exchange .Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)-1-phenylmethanesulfonamide” has a molecular weight of 186.23 g/mol . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
- Fragmentation Studies : APMS has been investigated using collision-induced dissociation tandem mass spectrometry. An interesting rearrangement product ion, resulting from nitrogen-oxygen (N–O) exchange, was observed. Theoretical calculations suggest that an ion-neutral complex involving a water molecule and a nitrilium ion leads to this rearrangement. Similar behavior is seen in other protonated amide compounds with electron-donating groups at the meta position .
- Isomer Differentiation : APMS can aid in differentiating positional aromatic isomers, which is often challenging using traditional mass spectrometry methods .
Mass Spectrometry and Ion Chemistry
Biosensors and Analytical Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-aminophenyl)-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWLLNWTTQBNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-1-phenylmethanesulfonamide |
Synthesis routes and methods
Procedure details
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